1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride
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Overview
Description
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by the presence of a methanesulfonyl group attached to a pyrrolidine ring, which is further linked to a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanamine Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine
- 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanol
- 1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanethiol
Uniqueness
1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its electrophilicity, making it a valuable intermediate in various synthetic and medicinal chemistry applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, and unique properties
Properties
CAS No. |
2742623-81-8 |
---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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